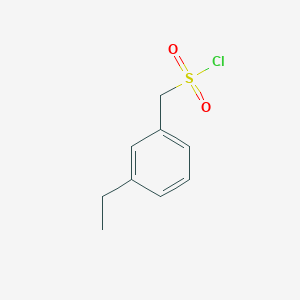
(3-Ethylphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylphenyl)methanesulfonyl chloride is an organosulfur compound with the chemical formula C9H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-ethylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (3-ethylphenyl)methanesulfonic acid with thionyl chloride. The reaction typically involves heating the acid with thionyl chloride under reflux conditions, leading to the formation of the sulfonyl chloride and the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Ethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: It can be reduced to (3-ethylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (3-ethylphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed:
Sulfonamides: Formed from reaction with amines
Sulfonates: Formed from reaction with alcohols
Sulfonothioates: Formed from reaction with thiols
(3-Ethylphenyl)methanesulfonic acid: Formed from reduction or oxidation reactions
Wissenschaftliche Forschungsanwendungen
(3-Ethylphenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of (3-ethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 3-ethylphenyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness: (3-Ethylphenyl)methanesulfonyl chloride is unique due to the presence of the 3-ethylphenyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for specific synthetic applications where the 3-ethylphenyl group provides desired properties.
Eigenschaften
Molekularformel |
C9H11ClO2S |
|---|---|
Molekulargewicht |
218.70 g/mol |
IUPAC-Name |
(3-ethylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
WXXYTEVCBNDTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


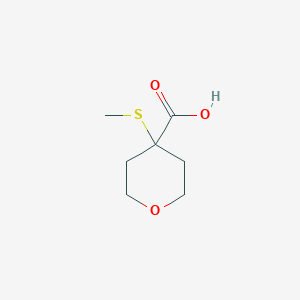
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
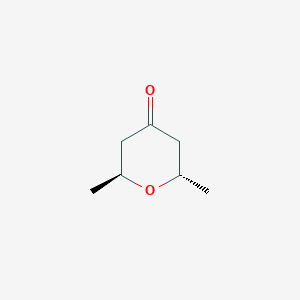
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)

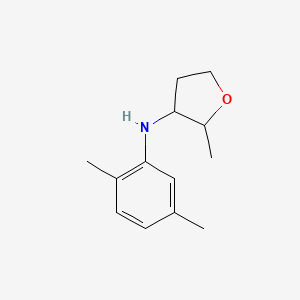
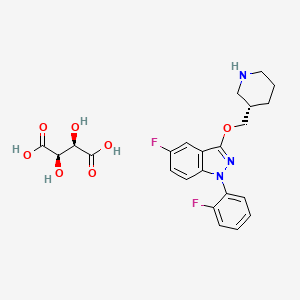
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)

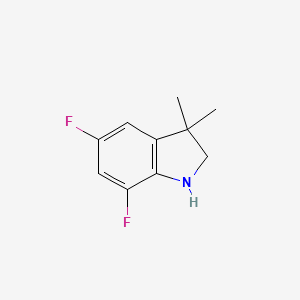
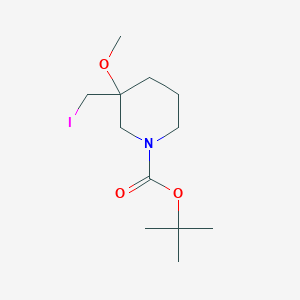
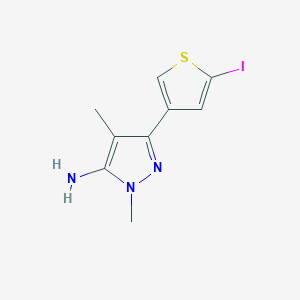
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
